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molecular formula C15H27BrO2 B1213263 11-Bromoundecyl methacrylate CAS No. 33795-49-2

11-Bromoundecyl methacrylate

Cat. No. B1213263
M. Wt: 319.28 g/mol
InChI Key: MBGPMDXXPUWUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06649230B1

Procedure details

19.2 g (76.4 mmol) 11-bromo-1-undecanol, 7.2 g (84.1 mmol) methacrylic acid and 1.03 g (8.4 mmol) 4-dimethylaminopyridine were dissolved in 157 ml dichloromethane. The solution was subsequently cooled to 0° C. and then a solution of 17.4 g (84.2 mmol) dicyclohexylcarbodiimide in 80 ml dichloromethane was added dropwise, in the course of 45 minutes at 0° C. The reaction was allowed to warm to room temperature, stirred for 19 hours and filtered. The filtrate was concentrated by evaporation. Chromatography of the residue on 170 g silica gel using toluene yielded 19.3 g (98.4%) 2-methylacrylic acid 11-bromoundecyl ester.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
catalyst
Reaction Step One
Quantity
157 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13].[C:14](O)(=[O:18])[C:15]([CH3:17])=[CH2:16].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C1C=CN=CC=1.ClCCl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:18])[C:15]([CH3:17])=[CH2:16]

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
BrCCCCCCCCCCCO
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
1.03 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
157 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17.4 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
BrCCCCCCCCCCCOC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 98.4%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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